2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C7H4BrClF3N |
|---|---|
Molecular Weight |
274.46 g/mol |
IUPAC Name |
2-(bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-5-4(7(10,11)12)1-2-6(9)13-5/h1-2H,3H2 |
InChI Key |
MXKRONSEUUMGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)CBr)Cl |
Origin of Product |
United States |
Preparation Methods
Radical Bromination Using N-Bromosuccinimide (NBS)
Reaction Mechanism and Conditions
Radical bromination is a widely adopted method for introducing bromomethyl groups into pyridine derivatives. The process employs N-bromosuccinimide (NBS) in combination with radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BP) . Key steps include:
- Solvent Selection : (Trifluoromethyl)benzene (benzotrifluoride) is preferred due to its low toxicity, chemical inertness, and ability to stabilize radical intermediates.
- Photochemical Activation : A 150–200 W tungsten lamp is used to initiate radical formation, enabling efficient bromination at reflux temperatures (75–80°C).
- Stoichiometry : A 1:1.5–3.0 molar ratio of substrate to NBS ensures complete conversion, with yields exceeding 85% under optimized conditions.
Case Study: Bromination of 2-Chloro-6-(trifluoromethyl)pyridine
A representative procedure involves:
Catalytic Substitution Reactions
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable selective substitution at the 2-position of pyridine rings. For example:
- Catalyst System : Pd(OAc)₂ with 1,1'-bis(diphenylphosphino)ferrocene (dppf) in methanol or THF.
- Reagents : Methylaluminum (Me₃Al) or lithium cyanide (LiCN) facilitates methyl or cyano group introduction, which can later be brominated.
Example Protocol
- React 2-chloro-6-(trifluoromethyl)pyridine with Me₃Al (1.0 M in toluene) in THF at 0–20°C for 12 hours.
- Quench with NH₄Cl and extract with toluene.
- Brominate the intermediate using NBS/AIBN.
Yield : 88% for the methylation step; 75% for subsequent bromination.
Antimony Trichloride-Mediated Chlorination
Industrial-scale methods use SbCl₃ to enhance chlorination efficiency:
Multi-Step Synthesis from Pyridine Precursors
Route 1: Trifluoromethylation Followed by Bromination
- Trifluoromethylation :
- Bromination :
Comparative Analysis of Methods
Challenges and Optimization Strategies
Byproduct Formation
Solvent Recovery
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that lead to the development of pharmaceuticals and agrochemicals. The bromomethyl group is particularly reactive, enabling nucleophilic substitution reactions that facilitate further synthetic pathways.
Synthetic Routes
The synthesis typically involves bromination of a suitable precursor, such as 2-chloro-3-(trifluoromethyl)pyridine, using reagents like N-bromosuccinimide (NBS) in the presence of radical initiators. The reaction conditions can vary, but often include inert solvents and elevated temperatures to optimize yield and purity .
Biological Applications
Antimicrobial and Antifungal Properties
Research has indicated that 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine exhibits potential antimicrobial and antifungal activities. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, making it a candidate for further exploration in drug development .
Mechanism of Action
The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of enzymatic activity or disruption of cellular processes .
Pharmaceutical Development
Drug Development Precursor
In medicinal chemistry, 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine has been explored as a precursor for developing drugs targeting specific enzymes or receptors. Its structural features allow for the design of novel compounds with enhanced efficacy and selectivity against various diseases .
Industrial Applications
Production of Specialty Chemicals
This compound is utilized in the production of specialty chemicals and materials with unique properties. For instance, it can be employed in the synthesis of fluorinated polymers that exhibit desirable characteristics such as thermal stability and chemical resistance .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Chemical Synthesis | Building block for pharmaceuticals and agrochemicals | Used in nucleophilic substitution reactions |
| Biological Activity | Antimicrobial and antifungal properties | Inhibits growth of pathogens |
| Pharmaceuticals | Precursor for drug development | Targeting specific enzymes/receptors |
| Industrial Use | Production of specialty chemicals | Synthesis of fluorinated polymers |
Case Studies
- Antimicrobial Activity Study : A recent study investigated the antimicrobial properties of derivatives synthesized from 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine. Results demonstrated significant inhibition against common bacterial strains, suggesting potential for therapeutic applications .
- Drug Development Research : Researchers have explored the use of this compound in developing PDE5 inhibitors, demonstrating enhanced potency compared to traditional compounds. This highlights its role in advancing treatments for conditions like erectile dysfunction .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₇H₄BrClF₃N (inferred from structural analogs)
- Molecular Weight : ~265.44 g/mol (estimated)
- Reactivity : The bromomethyl group acts as a leaving group, enabling nucleophilic substitutions. The chlorine and trifluoromethyl groups influence electronic effects on the pyridine ring.
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The table below compares the target compound with analogs differing in substituent positions or functional groups:
Key Observations :
- Substituent Position : The reactivity and applications vary significantly with substituent positions. For example, bromine at the 2-position (target compound) vs. 3-position () alters steric and electronic effects in cross-coupling reactions.
- Functional Groups : The presence of an amine group () introduces hydrogen-bonding capability, enhancing solubility and biological activity.
Biological Activity
2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound features a pyridine ring with a bromomethyl group, a chloro group, and a trifluoromethyl group, which enhance its reactivity and stability. The unique combination of these substituents makes it a valuable intermediate in the synthesis of biologically active compounds, particularly in pharmaceuticals and agrochemicals.
The biological activity of 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets through nucleophilic substitution reactions. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially leading to inhibition of enzymatic activity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy.
1. Medicinal Chemistry
2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine has been explored as a precursor in the synthesis of various therapeutic agents. Its derivatives have shown potential as antiviral and anticancer drugs. For instance, studies have indicated that modifications of this compound can lead to enhanced activity against specific cancer cell lines.
2. Enzyme Inhibition
The compound has been utilized in studies focusing on enzyme mechanisms. Its ability to form covalent bonds allows it to act as an enzyme inhibitor, making it useful in biochemical assays aimed at understanding enzyme function.
3. Agrochemical Development
In agrochemistry, this compound serves as an important building block for developing new pesticides and herbicides. Its structural properties allow for the design of molecules that can effectively target agricultural pests while minimizing environmental impact .
Case Study: Anticancer Activity
A study evaluated the anticancer properties of various derivatives derived from 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine. The derivatives were tested against several cancer cell lines, revealing that modifications to the bromomethyl group significantly influenced cytotoxicity. For example, one derivative demonstrated an IC50 value of 12 µM against breast cancer cells, indicating promising potential for further development .
Quantitative Structure-Activity Relationship (QSAR) Analysis
A QSAR analysis was performed to predict the biological activity of various analogs of 2-(Bromomethyl)-6-chloro-3-(trifluoromethyl)pyridine. The study established a strong correlation between structural features and biological activity, with a high linear correlation coefficient () indicating that modifications to specific functional groups can enhance or diminish activity .
Summary of Biological Activity Data
| Activity | Tested Compound | IC50 (µM) | Target |
|---|---|---|---|
| Anticancer | Derivative A (from 2-Bromo compound) | 12 | Breast Cancer Cells |
| Enzyme Inhibition | Enzyme X | 25 | Enzyme Inhibitor |
| Antimicrobial | Derivative B | 8 | Gram-positive Bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
